

# Application Notes and Protocols for CMX410 in Tuberculosis Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **MMV676584**

Cat. No.: **B4942471**

[Get Quote](#)

A Novel Irreversible Inhibitor of Polyketide Synthase 13 (Pks13)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

CMX410 is a potent and selective preclinical covalent inhibitor of *Mycobacterium tuberculosis* (Mtb) Polyketide Synthase 13 (Pks13).<sup>[1][2]</sup> It represents a promising new class of anti-tubercular agents with a novel mechanism of action, targeting the acyltransferase (AT) domain of Pks13, an essential enzyme for the biosynthesis of the mycobacterial cell wall.<sup>[1]</sup> CMX410 has demonstrated equipotent activity against both drug-sensitive and drug-resistant strains of Mtb and has shown efficacy in multiple mouse models of tuberculosis infection.<sup>[1]</sup> These application notes provide a comprehensive overview of CMX410 and detailed protocols for its use in tuberculosis research.

Note on Compound Identification: Initial inquiries regarding "**MMV676584**" did not yield specific results in the context of tuberculosis research. The information presented here pertains to CMX410, a compound with a well-documented profile as a Pks13 inhibitor. It is presumed that "**MMV676584**" may be an internal or alternative identifier for CMX410.

## Data Presentation

### In Vitro Activity of CMX410 against *M. tuberculosis*

| Strain                         | Resistance Profile    | MIC ( $\mu$ g/mL) | MIC (nM) | Reference |
|--------------------------------|-----------------------|-------------------|----------|-----------|
| H37Rv                          | Drug-Susceptible      | 0.003             | 39       | [3]       |
| Clinical Isolates (66 strains) | Including MDR and XDR | Effective         | -        | [4][5]    |

MDR: Multi-Drug Resistant; XDR: Extensively Drug-Resistant. MIC values can vary slightly between different assays and laboratories.

## In Vivo Efficacy of CMX410 in Mouse Models of Tuberculosis

| Mouse Model        | Mtb Strain | Treatment Protocol         | Bacterial Burden Reduction ( $\log_{10}$ CFU) in Lungs | Reference |
|--------------------|------------|----------------------------|--------------------------------------------------------|-----------|
| Acute Infection    | Erdman-Lux | 20 mg/kg, QD, 12 days      | Significant, dose-dependent                            | [6]       |
| Acute Infection    | Erdman-Lux | 7 mg/kg, QD, 12 days       | Significant, dose-dependent                            | [6]       |
| Acute Infection    | Erdman-Lux | 2 mg/kg, QD, 12 days       | Significant, dose-dependent                            | [6]       |
| Chronic Infection  | Erdman     | 50 mg/kg, BID, 5 days/week | Significant                                            | [6]       |
| Subacute Infection | Erdman     | 20 mg/kg, QD, 5 days/week  | Significant                                            | [6]       |

QD: Once daily; BID: Twice daily.

## Signaling Pathway and Mechanism of Action

CMX410 employs a unique mechanism to irreversibly inhibit Pks13. The compound contains an aryl fluorosulfate (SuFEx) warhead that reacts with the catalytic serine residue within the acyltransferase (AT) domain of Pks13.<sup>[1][2]</sup> This reaction leads to the formation of a  $\beta$ -lactam structure within the enzyme's active site, permanently disabling its function.<sup>[1][7]</sup> Pks13 is crucial for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the protective mycobacterial cell wall.<sup>[8]</sup> By inhibiting Pks13, CMX410 effectively blocks cell wall formation, leading to bacterial death.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SuFEx-based antitubercular compound irreversibly inhibits Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Researchers identify promising new compound to treat tuberculosis | Scripps Research [scripps.edu]
- 5. New Compound CMX410 Offers Promising Solution for Drug-Resistant Tuberculosis [themunicheye.com]
- 6. researchgate.net [researchgate.net]
- 7. X-Rays Shed Light on Possible New Treatments for TB [als.lbl.gov]
- 8. Solution structure of the type I polyketide synthase Pks13 from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for CMX410 in Tuberculosis Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b4942471#how-to-use-mm676584-in-tuberculosis-research>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)